2-(1-naphthyloxy)ethanethiol

Description

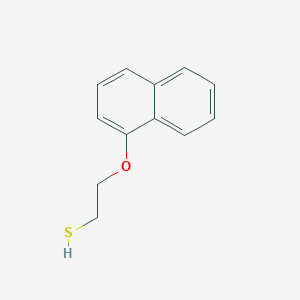

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yloxyethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVYDYBPQGVGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimized Pathways for 2 1 Naphthyloxy Ethanethiol

Retrosynthetic Analysis and Precursor Design for Naphthyloxyethyl Thiol Derivatives

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. e3s-conferences.orgamazonaws.com For 2-(1-naphthyloxy)ethanethiol, the primary disconnection points are the ether and thioether linkages.

The carbon-sulfur bond of the thiol group can be disconnected to reveal a precursor, 2-(1-naphthyloxy)ethyl halide, and a thiolating agent. This simplifies the target molecule into a more readily synthesized intermediate. Further disconnection of the ether linkage in the 2-(1-naphthyloxy)ethyl halide points to 1-naphthol (B170400) and a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, as the primary starting materials. masterorganicchemistry.comyoutube.com

This retrosynthetic approach outlines a synthetic pathway that begins with the formation of the ether linkage, followed by the introduction of the thiol group. The design of precursors focuses on readily available and reactive compounds to ensure an efficient synthesis.

Alkylation Strategies for Ether Linkage Formation

The formation of the ether linkage in this compound is typically achieved through a Williamson ether synthesis. rsc.orgmasterorganicchemistry.com This well-established method involves the reaction of an alkoxide with an alkyl halide. In this specific synthesis, 1-naphthol is deprotonated by a base to form the 1-naphthoxide ion, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon.

Commonly used two-carbon electrophiles include 2-bromoethanol and ethylene oxide. chemicalbook.com The reaction with 2-bromoethanol proceeds via an SN2 mechanism, where the naphthoxide ion displaces the bromide ion. masterorganicchemistry.com Alternatively, the ring-opening of ethylene oxide by the naphthoxide ion also yields the desired 2-(1-naphthyloxy)ethanol intermediate.

The choice of base and solvent is critical for optimizing the reaction conditions. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in deprotonating 1-naphthol. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide, leading to higher yields. numberanalytics.com

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaH | DMF | Room Temp. | 85 | numberanalytics.com |

| KOtBu | DMSO | Room Temp. | 90 | numberanalytics.com |

| NaOH | H₂O | Reflux | 40 | numberanalytics.com |

Thiol Group Introduction via Thioacetates or Thiourea (B124793) Intermediates

Once the 2-(1-naphthyloxy)ethanol intermediate is synthesized, the next step is the introduction of the thiol group. This is typically accomplished by first converting the alcohol to a good leaving group, such as a tosylate or a halide, and then reacting it with a sulfur nucleophile. Two common methods for introducing the thiol group involve the use of thioacetate (B1230152) or thiourea. ias.ac.in

Thioacetate Method:

In this method, the 2-(1-naphthyloxy)ethyl halide is reacted with a thioacetate salt, such as potassium thioacetate, to form a thioester intermediate. nih.gov Subsequent hydrolysis of the thioester under basic or acidic conditions yields the desired this compound. mdpi.com This method is generally reliable and provides good yields.

Thiourea Method:

An alternative route involves the reaction of the 2-(1-naphthyloxy)ethyl halide with thiourea to form an isothiouronium salt. sciencemadness.orgorgsyn.org This salt is then hydrolyzed, typically with a base, to liberate the thiol. orgsyn.orgresearchgate.net This method is advantageous as thiourea is an inexpensive and readily available reagent.

Table 2: Methods for Thiol Group Introduction

| Reagent | Intermediate | Conditions | Product | Reference |

| Potassium Thioacetate | Thioester | 1. Acetonitrile, Reflux2. NaOH, H₂O | This compound | nih.gov |

| Thiourea | Isothiouronium Salt | 1. Ethanol, Reflux2. NaOH, H₂O | This compound | sciencemadness.orgorgsyn.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies, including the use of greener solvents, catalysts, and reaction conditions.

One key aspect is the use of water as a solvent, which is a benign and environmentally friendly alternative to volatile organic compounds. sid.irresearchgate.net For the alkylation of thiols, reactions can be effectively carried out in water using bases like potassium carbonate or triethylamine, often resulting in high yields and simplified work-up procedures. sid.ir

Furthermore, the development of catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste. For instance, zinc-catalyzed Williamson ether synthesis has been explored as a base-free alternative. researchgate.net In the context of thiol synthesis, photocatalytic methods using visible light and green oxidants like oxygen are emerging as sustainable alternatives. acs.orgacs.org

Yield Enhancement and Side-Product Mitigation in Synthetic Procedures

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of side-products.

In the Williamson ether synthesis step, a potential side-reaction is the C-alkylation of the naphthoxide ion, which can compete with the desired O-alkylation. rsc.org The choice of solvent can significantly influence the selectivity, with aprotic solvents generally favoring O-alkylation. rsc.org

During the introduction of the thiol group, over-oxidation of the thiol to a disulfide is a common side-reaction. researchgate.net This can be mitigated by carrying out the reaction under an inert atmosphere and using controlled reaction conditions. Careful purification of intermediates at each step is also essential to prevent the accumulation of impurities that could interfere with subsequent reactions.

Advanced Spectroscopic and Structural Elucidation of 2 1 Naphthyloxy Ethanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(1-naphthyloxy)ethanethiol in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the ethyl chain, and the thiol proton.

Naphthalene Ring Protons: The seven protons on the naphthalene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to their different electronic environments and spin-spin coupling with neighboring protons, they will likely present as a complex pattern of doublets, triplets, and multiplets. The proton at the C8 position is expected to be the most downfield shifted due to the peri-effect of the oxygen atom.

O-CH₂ Protons: The two protons of the methylene group attached to the oxygen atom are predicted to resonate as a triplet in the range of δ 4.0-4.5 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electronegative oxygen atom.

S-CH₂ Protons: The two protons of the methylene group attached to the sulfur atom are expected to appear as a quartet in the range of δ 2.8-3.3 ppm. Their multiplicity arises from coupling with the adjacent O-CH₂ protons and the thiol proton.

Thiol Proton (SH): The thiol proton is anticipated to give a triplet signal in the region of δ 1.5-2.0 ppm. The chemical shift of the thiol proton can be variable and is sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, unless there is accidental chemical shift equivalence.

Naphthalene Ring Carbons: The ten carbon atoms of the naphthalene ring are expected to resonate in the aromatic region of the spectrum, between δ 110 and 160 ppm. The carbon atom directly attached to the oxygen (C1) will be the most downfield-shifted among the aromatic carbons.

O-CH₂ Carbon: The carbon of the methylene group bonded to the oxygen atom is predicted to have a chemical shift in the range of δ 65-75 ppm.

S-CH₂ Carbon: The carbon of the methylene group attached to the sulfur atom is expected to appear further upfield, in the range of δ 25-35 ppm.

Conformational Analysis

The flexibility of the ethanethiol (B150549) chain allows for different spatial arrangements or conformations of the molecule. The dihedral angles between the protons on the adjacent methylene groups, which can be estimated from the three-bond proton-proton coupling constants (³JHH), can provide insights into the preferred conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further elucidate the spatial proximity between the naphthalene ring protons and the ethyl chain protons, offering a more detailed picture of the molecule's three-dimensional structure.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Naphthyl-H | 7.0 - 8.5 | m | 110 - 160 |

| O-CH₂ | 4.0 - 4.5 | t | 65 - 75 |

| S-CH₂ | 2.8 - 3.3 | q | 25 - 35 |

Note: Predicted values are based on general NMR principles and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₂OS), the molecular weight is approximately 204.06 g/mol .

Molecular Ion Peak

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 204. The stability of the naphthalene ring would contribute to the intensity of this peak.

Major Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to occur at the weaker bonds of the molecule, primarily in the ethanethiol chain. The following are plausible fragmentation pathways:

Cleavage of the C-S bond: Loss of the ethanethiol radical (•CH₂CH₂SH) would lead to the formation of the naphthyloxy cation at m/z 143. This is expected to be a major fragmentation pathway.

Cleavage of the O-C bond: Scission of the bond between the naphthalene ring and the ether oxygen would result in the formation of a naphthyl cation at m/z 127 and a 2-mercaptoethoxy radical.

McLafferty-type rearrangement: Although less common for ethers, a rearrangement involving the transfer of a hydrogen atom from the ethyl chain to the naphthalene ring could occur, followed by cleavage.

Cleavage of the CH₂-CH₂ bond: This would lead to the formation of a naphthyloxymethyl cation (C₁₀H₇OCH₂⁺) at m/z 157.

Loss of SH radical: Cleavage of the C-SH bond would result in a fragment at m/z 171.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 204 | Molecular Ion | [C₁₂H₁₂OS]⁺˙ |

| 171 | [M - SH]⁺ | [C₁₂H₁₁O]⁺ |

| 157 | [M - CH₂SH]⁺ | [C₁₁H₉O]⁺ |

| 143 | [Naphthyloxy]⁺ | [C₁₀H₇O]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Characteristic Vibrational Frequencies

S-H Stretch: A weak to medium intensity absorption band for the thiol S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹ in the IR spectrum. This is a highly characteristic band for thiols.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the naphthalene ring will appear as a group of bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.

Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the ethyl chain are expected to produce medium to strong bands in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will give rise to several sharp bands of variable intensity in the 1400-1650 cm⁻¹ region.

C-O-C Stretch: The asymmetric stretching vibration of the aryl-alkyl ether linkage is expected to produce a strong, characteristic band in the 1200-1275 cm⁻¹ region. The symmetric stretch is often weaker and appears at a lower frequency.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted naphthalene ring will produce strong bands in the 700-900 cm⁻¹ region, and their exact positions can be indicative of the substitution pattern.

Raman Spectroscopy

Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are often weak in the IR spectrum. The aromatic ring vibrations and the C-S stretching mode are expected to show strong signals in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| S-H Stretch | 2550 - 2600 | Weak-Medium | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Weak |

| C-S Stretch | 600 - 800 | Weak | Strong |

Note: These are predicted frequency ranges and the actual values and intensities can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would be invaluable in confirming its molecular architecture and understanding its solid-state properties.

Chiroptical Spectroscopy (If Chiral Analogues or Enantiomers Are Studied)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this compound.

However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the ethyl chain, the resulting enantiomers would be optically active. In such a case, chiroptical spectroscopy would be a crucial tool for distinguishing between the enantiomers and for studying their stereochemical properties. The naphthyl group acts as a strong chromophore, which would likely result in significant Cotton effects in the CD spectrum, making it a sensitive probe for the stereochemistry of any chiral analogues.

Reactivity and Mechanistic Studies of 2 1 Naphthyloxy Ethanethiol

Oxidation Reactions of the Thiol Moiety: Disulfide and Sulfonic Acid Formation

The thiol group of 2-(1-naphthyloxy)ethanethiol is susceptible to oxidation, a common reaction for mercaptans. The oxidation process can be controlled to yield different products, primarily the corresponding disulfide or, under more vigorous conditions, the sulfonic acid.

The initial and most common oxidation product of a thiol is a disulfide. In the case of this compound, mild oxidizing agents would lead to the formation of bis(2-(1-naphthyloxy)ethyl) disulfide. This reaction proceeds via the formation of a thiyl radical intermediate, which then dimerizes. Thiols are known to be sensitive to a variety of oxidants, including air (autoxidation), especially in the presence of base and catalytic metal ions.

Further oxidation of the disulfide, or direct, more forceful oxidation of the thiol, can lead to the formation of a sulfonic acid. biolmolchem.comgoogle.comresearchgate.net This transformation involves the insertion of oxygen atoms into the sulfur-hydrogen and sulfur-sulfur bonds and represents a higher oxidation state for the sulfur atom. The oxidation of thiols can be a stepwise process, potentially forming intermediate sulfenic (R-SOH) and sulfinic (R-SO2H) acids en route to the sulfonic acid (R-SO3H). biolmolchem.com The specific outcome of the oxidation depends on the nature of the oxidizing agent, the reaction conditions, and the substrate itself. Aromatic thiols are generally more reactive towards oxidation than aliphatic thiols. biolmolchem.com

| Reactant | Oxidizing Agent | Product | Reaction Type |

| This compound | Mild (e.g., I₂, H₂O₂) | Bis(2-(1-naphthyloxy)ethyl) disulfide | Disulfide Formation |

| This compound | Strong (e.g., KMnO₄, HNO₃) | 2-(1-naphthyloxy)ethanesulfonic acid | Sulfonic Acid Formation |

Nucleophilic Reactivity of the Thiolate Anion

The thiol group of this compound is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion, 2-(1-naphthyloxy)ethanethiolate. This anion is a potent nucleophile, significantly more so than its corresponding alcohol counterpart. The increased nucleophilicity of thiolates is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen.

The thiolate anion can participate in a variety of nucleophilic substitution reactions. For instance, it can react with alkyl halides in a typical SN2 reaction to form thioethers. The reactivity of thiolates is a cornerstone of their biological function and their utility in organic synthesis.

A key reaction involving thiolate nucleophilicity is thiol-disulfide exchange. This is a reversible reaction where a thiolate anion attacks a sulfur atom of a disulfide bond, forming a new disulfide and a new thiolate. This process is crucial in protein folding and other biological redox processes. nih.gov

The pKa of the thiol group is a critical factor in determining the concentration of the reactive thiolate anion at a given pH. While specific data for this compound is unavailable, alkyl thiols typically have pKa values around 10-11, whereas aryl thiols are more acidic with pKa values around 6-7. nih.gov The presence of the electron-withdrawing naphthyloxy group may slightly increase the acidity of the ethanethiol (B150549) moiety compared to a simple alkyl thiol.

| Nucleophile | Electrophile | Product | Reaction Type |

| 2-(1-naphthyloxy)ethanethiolate | Alkyl Halide (R-X) | 2-(1-naphthyloxy)ethyl alkyl sulfide (B99878) | SN2 Substitution |

| 2-(1-naphthyloxy)ethanethiolate | Disulfide (R-S-S-R) | Mixed Disulfide + Thiolate | Thiol-Disulfide Exchange |

Electrophilic Additions Involving the Thiol Group

The thiol group can also react with electrophiles. A common example is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. This reaction is typically base-catalyzed, proceeding through the nucleophilic thiolate anion.

Furthermore, the S-H bond can undergo insertion reactions with carbenes or other electrophilic species, although these are less common than the reactions involving the thiolate anion.

Reactions Involving the Naphthyl Aromatic System (e.g., Electrophilic Aromatic Substitution)

The naphthalene (B1677914) ring system in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgpearson.comlibretexts.org The 1-naphthyloxy group is an activating, ortho-, para-directing substituent. Naphthalene itself is more reactive than benzene (B151609) towards electrophilic substitution, and the substitution pattern is highly regioselective.

Electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. In 1-substituted naphthalenes, such as this compound, the incoming electrophile will be directed to the activated positions of the same ring. The alkoxy group at C1 strongly activates the C2 and C4 positions for electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly 2- and 4-substituted products. nih.govpearson.com

| Reagent | Electrophile | Expected Major Products |

| HNO₃/H₂SO₄ | NO₂⁺ | 2-Nitro-1-(2-thioethoxynaphthalene) and 4-Nitro-1-(2-thioethoxynaphthalene) |

| Br₂/FeBr₃ | Br⁺ | 2-Bromo-1-(2-thioethoxynaphthalene) and 4-Bromo-1-(2-thioethoxynaphthalene) |

| SO₃/H₂SO₄ | SO₃ | 1-(2-Thioethoxynaphthalene)-2-sulfonic acid and 1-(2-Thioethoxynaphthalene)-4-sulfonic acid |

| R-Cl/AlCl₃ | R⁺ | 2-Alkyl-1-(2-thioethoxynaphthalene) and 4-Alkyl-1-(2-thioethoxynaphthalene) |

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids such as HBr or HI. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.com The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

In the case of this compound, the cleavage will occur at the alkyl-oxygen bond. This is because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon, and the phenyl cation is highly unstable. The reaction will therefore yield 1-naphthol (B170400) and 2-bromoethanethiol (B1606908) (or 2-iodoethanethiol if HI is used). The mechanism is typically SN2, with the halide attacking the less sterically hindered ethyl group. libretexts.orglibretexts.org

Under strongly basic conditions, ether cleavage is also possible, though less common for aryl alkyl ethers unless there are activating groups on the aromatic ring.

| Reagent | Mechanism | Products |

| HBr (conc.) | SN2 | 1-Naphthol and 2-Bromoethanethiol |

| HI (conc.) | SN2 | 1-Naphthol and 2-Iodoethanethiol |

Kinetic and Thermodynamic Parameters of Key Reactions

Thiol Oxidation: The kinetics of thiol oxidation can be complex and are influenced by factors such as pH, the presence of metal catalysts, and the concentration of the oxidant. The rate of oxidation generally increases with pH due to the higher concentration of the more reactive thiolate anion.

Nucleophilic Reactivity: The rate of SN2 reactions involving the thiolate anion will depend on the concentration of both the thiolate and the electrophile, as well as the nature of the leaving group and the solvent. Thiolates are generally considered "soft" nucleophiles and react efficiently with "soft" electrophiles.

Ether Cleavage: The acidic cleavage of ethers is often a slow reaction requiring high temperatures and concentrated acid. wikipedia.orgmasterorganicchemistry.com The rate-determining step is typically the nucleophilic attack of the halide on the protonated ether. The reaction is thermodynamically driven by the formation of stable products.

Electrophilic Aromatic Substitution: The rates of electrophilic aromatic substitution on the naphthyl ring will be significantly faster than on an unsubstituted benzene ring due to the activating nature of the fused ring system and the alkoxy substituent. The distribution of ortho and para isomers will be governed by a combination of electronic and steric factors.

Due to the lack of specific experimental data, the following table provides a qualitative overview of the expected kinetic and thermodynamic characteristics of the principal reactions.

| Reaction | Key Kinetic Factors | Key Thermodynamic Factors |

| Thiol Oxidation to Disulfide | pH, [Oxidant], Metal catalysts | Favorable, driven by formation of stable S-S bond |

| Thiolate Nucleophilic Substitution | [Thiolate], [Electrophile], Solvent, Leaving group ability | Generally favorable for good leaving groups |

| Electrophilic Aromatic Substitution | [Electrophile], Activating nature of naphthyloxy group | Favorable, driven by retention of aromaticity |

| Acidic Ether Cleavage | [Acid], Temperature | Favorable, but requires high activation energy |

Theoretical and Computational Chemistry Investigations of 2 1 Naphthyloxy Ethanethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.govmdpi.com DFT calculations can elucidate the distribution of electrons within 2-(1-naphthyloxy)ethanethiol, which is fundamental to understanding its stability and reactivity.

Key molecular properties such as total energy, dipole moment, and atomic charges can be determined. For this compound, DFT calculations would likely be performed using a functional like B3LYP, which has been shown to provide reliable results for a wide range of organic molecules. nih.gov The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining accurate results. researchgate.net

Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can predict how this compound will interact with other chemical species. A molecule with a high chemical potential is a good electron donor, while one with a low chemical potential is a good electron acceptor. Hardness relates to the resistance to change in electron distribution, with softer molecules being more reactive. mdpi.com

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.54 |

| Hardness (η) | 2.89 |

These hypothetical values suggest that this compound has moderate reactivity.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of this compound is not static; rotation around single bonds leads to various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often initiated with molecular mechanics (MM) methods to rapidly explore the potential energy surface. Subsequently, more accurate quantum chemical methods, such as DFT, are used to refine the geometries and energies of the located conformers. nih.govosti.gov

For this compound, key dihedral angles to consider would be around the C-O, C-C, and C-S bonds. The interaction between the bulky naphthyl group and the thiol group will likely lead to distinct low-energy conformations. The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

The anti conformer, where the naphthyloxy and thiol groups are furthest apart, is predicted to be the most stable due to minimized steric hindrance.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.netresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. liverpool.ac.uk Predicted chemical shifts can be compared with experimental data to aid in the assignment of signals. nih.govnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| SH | 1.85 |

| O-CH₂ | 4.35 |

| S-CH₂ | 3.20 |

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. DFT calculations can predict these frequencies, which are typically scaled to correct for anharmonicity and other systematic errors. researchgate.net Key vibrational modes for this compound would include the S-H stretch, C-S stretch, C-O stretch, and various vibrations of the naphthyl ring.

Table 4: Predicted IR Frequencies for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| S-H stretch | 2550 |

| C-O stretch | 1250 |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. nih.govnih.gov The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is likely to be localized on the sulfur atom and the naphthyl ring, which are electron-rich regions. The LUMO may be distributed over the aromatic system. The HOMO-LUMO gap can be used to predict the electronic absorption spectrum of the molecule.

Table 5: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.43 |

| LUMO | -0.65 |

The charge distribution within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis, which provides insight into the localization of electrons in bonds and lone pairs. researchgate.net This analysis would reveal the partial atomic charges, indicating the most electrophilic and nucleophilic sites in this compound.

Simulation of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov

For this compound, potential reactions for investigation could include the deprotonation of the thiol group, oxidation of the sulfur atom, or electrophilic substitution on the naphthyl ring. DFT calculations can be used to locate the transition state structures and calculate the activation barriers for these processes, offering a deeper understanding of the molecule's reactivity.

Q & A

Q. What are the recommended synthetic routes for 2-(1-naphthyloxy)ethanethiol, and what critical parameters influence yield and purity?

While direct synthesis data for this compound is limited, analogous methods for structurally similar ethanethiol derivatives suggest a nucleophilic substitution approach. For example:

- Step 1 : React 1-naphthol with a bromoethanethiol precursor (e.g., 2-bromoethanethiol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. This facilitates the formation of the naphthyloxy-ethanethiol backbone .

- Step 2 : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product.

- Critical Parameters : Reaction temperature (60–80°C optimizes substitution efficiency), stoichiometric ratio (excess 1-naphthol improves yield), and inert atmosphere (to prevent thiol oxidation) .

Q. How can researchers characterize the molecular structure of this compound to confirm its integrity?

Key analytical techniques include:

- ¹H/¹³C NMR : The aromatic protons of the naphthyl group (δ 7.2–8.5 ppm) and the thiol proton (δ 1.3–1.6 ppm, if unoxidized) provide structural confirmation. Compare with databases like PubChem or Reaxys for validation .

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 246.08 for C₁₂H₁₂OS) .

- FT-IR : Identify characteristic S-H stretches (~2550 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. What are the common oxidation products of this compound, and how can their formation be controlled during experiments?

- Oxidation Pathways :

- Disulfides : Air or mild oxidants (e.g., H₂O₂) convert the thiol (-SH) to a disulfide (-S-S-). This is reversible with reducing agents like DTT or TCEP .

- Sulfoxides/Sulfones : Strong oxidants (e.g., mCPBA) yield sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering reactivity .

- Control Strategies :

- Use degassed solvents and inert atmospheres (N₂/Ar) to minimize disulfide formation.

- Add radical scavengers (e.g., BHT) during storage .

Q. How does the electronic environment of the naphthyloxy group influence the reactivity of the thiol moiety in this compound?

The electron-rich naphthyloxy group donates resonance electrons to the ethanethiol chain, stabilizing the thiolate anion (RS⁻) and enhancing nucleophilicity. This increases reactivity in:

- Conjugation Reactions : Efficient coupling with maleimides or gold surfaces (e.g., nanoparticle functionalization) .

- Metal Coordination : Stronger affinity for transition metals (e.g., Au⁰, Pd²⁺) compared to aliphatic thiols . Computational studies (DFT) can model charge distribution for predictive reactivity .

Q. What strategies are effective in resolving discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Case Study : If NMR signals overlap (e.g., aromatic vs. thiol protons):

- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to shift peaks.

- Perform 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Contradictory Mass Data : Cross-validate with alternative ionization methods (e.g., ESI vs. MALDI) and isotopic pattern analysis .

Q. In biological studies, what considerations are crucial for assessing the pharmacokinetic properties of this compound?

- Metabolic Stability : The naphthyl group may inhibit cytochrome P450 enzymes, prolonging half-life. Test in vitro using liver microsomes .

- Membrane Permeability : LogP calculations (~3.2) predict moderate lipophilicity, suggesting passive diffusion. Validate with Caco-2 cell assays .

- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.